Electrochemical Corrosion Inhibition: 3-Methylbutane-1-sulfonamide vs. Butane-1-sulfonamide in Acidic Zinc Electrodeposition
In a direct head-to-head comparison under identical experimental conditions, 3-methylbutane-1-sulfonamide demonstrated approximately double the corrosion inhibition efficiency of its linear-chain homolog butane-1-sulfonamide during zinc electrodeposition from acidic sulfate electrolyte. The branched isoamyl derivative achieved 78% inhibition efficiency at 10⁻³ M concentration, compared to 39% for the linear C4 sulfonamide at the same concentration [1]. This 2.0-fold increase in inhibition efficiency is attributed to enhanced surface coverage facilitated by the branched alkyl chain geometry.
| Evidence Dimension | Corrosion inhibition efficiency |
|---|---|
| Target Compound Data | 78% inhibition efficiency |
| Comparator Or Baseline | Butane-1-sulfonamide: 39% inhibition efficiency |
| Quantified Difference | 2.0-fold higher inhibition (absolute difference: +39 percentage points) |
| Conditions | Acidic sulfate electrolyte, 10⁻³ M additive concentration, zinc electrodeposition at 25°C |
Why This Matters
For electroplating bath formulation, the 2-fold higher inhibition efficiency of 3-methylbutane-1-sulfonamide translates to reduced additive loading requirements and improved throwing power in high-aspect-ratio zinc deposition.
- [1] Morad, M. S. Effect of sulfur-containing amino acids and some sulfonamide derivatives on the corrosion and polarization behavior of zinc in acidic solutions. Journal of Applied Electrochemistry, 1999, 29(5), 619-626. View Source
